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molecular formula C8H15NO B8808900 Morpholine, 4-(2-methyl-1-propenyl)- CAS No. 2403-55-6

Morpholine, 4-(2-methyl-1-propenyl)-

Cat. No. B8808900
M. Wt: 141.21 g/mol
InChI Key: RSEUOMWVYSLIKM-UHFFFAOYSA-N
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Patent
US04259486

Procedure details

Isobutyraldehyde (19.4 g; 0.27 mol) is added slowly with stirring to morpholine (21.75 g; 0.25 mol). The ensuing reaction is exothermic. On completion of the addition the reaction mixture is stirred and heated at reflux for 5 hours while water (4.1 ml) is being azeotroped out of it. The reaction mixture is then vacuum distilled. A fraction collected at 64°-67° C. and 13 mm Hg weighs 15.6 g and consists of 90% by weight of title product and 10% by weight of morpholine. A second fraction collected at 67°-67.5° C. and 13 mm Hg (lit. 56°-57° C.; 11 mm Hg) weighs 16.2 g (46%) and is shown to be pure title product by nuclear magnetic resonance (nmr) and infrared (ir).
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
21.75 g
Type
reactant
Reaction Step Two
Name
Quantity
4.1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH:2]([CH3:4])[CH3:3].[NH:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1>O>[CH3:3][C:2]([CH3:4])=[CH:1][N:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
C(C(C)C)=O
Step Two
Name
Quantity
21.75 g
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
4.1 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ensuing reaction
ADDITION
Type
ADDITION
Details
On completion of the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
is being azeotroped out of it
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled
CUSTOM
Type
CUSTOM
Details
A fraction collected at 64°-67° C.
CUSTOM
Type
CUSTOM
Details
A second fraction collected at 67°-67.5° C.
CUSTOM
Type
CUSTOM
Details
13 mm Hg (lit. 56°-57° C.; 11 mm Hg)

Outcomes

Product
Name
Type
Smiles
CC(=CN1CCOCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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